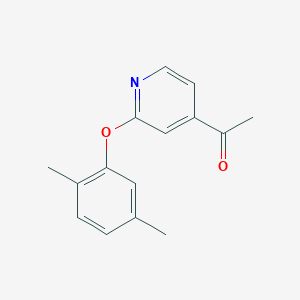

4-Acetyl-2-(2,5-dimethylphenoxy) pyridine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H15NO2 |

|---|---|

Molecular Weight |

241.28 g/mol |

IUPAC Name |

1-[2-(2,5-dimethylphenoxy)pyridin-4-yl]ethanone |

InChI |

InChI=1S/C15H15NO2/c1-10-4-5-11(2)14(8-10)18-15-9-13(12(3)17)6-7-16-15/h4-9H,1-3H3 |

InChI Key |

DALTXJLRMYVEIJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)C)OC2=NC=CC(=C2)C(=O)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations of 4 Acetyl 2 2,5 Dimethylphenoxy Pyridine

Strategic Approaches for the Synthesis of 4-Acetyl-2-(2,5-dimethylphenoxy) pyridine (B92270)

The synthesis of 4-Acetyl-2-(2,5-dimethylphenoxy) pyridine is not a trivial endeavor and is best approached through a convergent strategy. This typically involves the preparation of two key intermediates: a pyridine core functionalized at the C-2 and C-4 positions, and the 2,5-dimethylphenol moiety. The principal challenge lies in the precise and regioselective installation of the acetyl group at the C-4 position and the phenoxy group at the C-2 position of the pyridine ring. A plausible retrosynthetic analysis points towards a nucleophilic aromatic substitution (SNAr) reaction between 2-chloro-4-acetylpyridine and the sodium or potassium salt of 2,5-dimethylphenol.

The selective functionalization of the pyridine ring is a significant challenge in synthetic chemistry due to the inherent electronic properties of the heterocycle. The nitrogen atom deactivates the ring towards electrophilic substitution and directs reactions to the C-3 and C-5 positions. For nucleophilic attack, the C-2, C-4, and C-6 positions are electronically favored. However, achieving selectivity between the C-2 and C-4 positions is often difficult.

Direct C-H functionalization of pyridine at the C-4 position has historically been a formidable challenge, with C-2 functionalization often being the favored outcome. nih.gov Modern synthetic methods have been developed to overcome this hurdle. One effective strategy involves the use of pyridine N-oxides. The N-oxide activates the C-4 position for nucleophilic attack and can serve as a handle for introducing various functional groups. mdpi.com Another powerful approach is the use of a temporary blocking group at the C-2 and C-6 positions to direct functionalization to the C-4 position. For instance, a simple maleate-derived blocking group can enable Minisci-type decarboxylative alkylation with exquisite selectivity at C-4 under acid-free conditions. researchgate.netacs.org Mechanochemical activation of magnesium has also been shown to mediate the direct C-4 alkylation of pyridines with high regioselectivity. nih.gov These methods are crucial for preparing the 4-acetylpyridine (B144475) scaffold required for the target molecule.

| Methodology | Key Reagents/Conditions | Advantages | Limitations | Reference |

|---|---|---|---|---|

| N-Oxide Activation | m-CPBA for oxidation; subsequent nucleophilic addition | Good C-4 selectivity, commercially available reagents. | Requires an additional oxidation and sometimes a reduction step. | mdpi.com |

| Blocking Group Strategy | Maleate-derived blocking group, Minisci reaction conditions | Exquisite C-4 selectivity, operationally simple, scalable. | Requires installation and removal of the blocking group. | researchgate.netacs.org |

| Mechanochemistry | Ball-milling with activated Magnesium(0) metal and alkyl halides | Avoids transition-metal catalysts, mild conditions, broad functional group tolerance. | Requires specialized ball-milling equipment. | nih.gov |

The introduction of a phenoxy group onto the pyridine nucleus is the key step in forming the ether linkage in the target molecule. The classical approach is a nucleophilic aromatic substitution (SNAr) reaction, where a 2-halopyridine (e.g., 2-chloro-4-acetylpyridine) reacts with a phenol in the presence of a base.

More recently, novel protocols have been developed to facilitate such C-O bond formations under milder conditions. One innovative method involves the use of aryne chemistry. sigmaaldrich.comacs.org In this approach, an aryne is generated in situ from a precursor like 2-(trimethylsilyl)phenyl trifluoromethanesulfonate (B1224126) and cesium fluoride (B91410). This highly reactive intermediate can then be trapped by a pyridin-2(1H)-one derivative to form the 2-phenoxypyridine (B1581987) product efficiently. sigmaaldrich.comacs.org This methodology offers an environmentally benign alternative with high yields and a broad substrate scope. acs.org

| Protocol | Typical Reactants | Conditions | Key Features | Reference |

|---|---|---|---|---|

| Classical SNAr | 2-Halopyridine, Phenol | Strong base (e.g., NaH, K2CO3), high temperature | Well-established, reliable for activated substrates. | General Knowledge |

| Aryne Chemistry | Pyridin-2(1H)-one, Aryne precursor (e.g., silylaryl triflate), CsF | Mild conditions, room temperature | Environmentally benign, high yields, avoids harsh bases. | sigmaaldrich.comacs.org |

The acetyl group in this compound is a prochiral center. While its initial introduction via methods like Friedel-Crafts acylation is not stereoselective, the resulting ketone can be transformed into a chiral alcohol, which is a valuable synthetic intermediate. This transformation is a key focus of modern asymmetric catalysis.

The enantioselective reduction of ketones is a well-developed field. wikipedia.org Several catalytic methods can be applied to the acetylpyridine moiety:

Asymmetric Hydrogenation : This involves the use of hydrogen gas with a transition metal catalyst (e.g., Ruthenium, Rhodium, Iridium) complexed with a chiral ligand. wikipedia.org Chiral diphosphine ligands like BINAP are commonly employed to achieve high enantioselectivity in the reduction of aryl ketones. wikipedia.org

Asymmetric Transfer Hydrogenation : This method uses a hydrogen donor, such as isopropanol or formic acid, in place of H₂ gas. researchgate.netwikipedia.org Chiral Ru(II) and Rh(I) complexes have proven to be excellent catalyst precursors for the asymmetric transfer hydrogenation of aromatic ketones, yielding optically active alcohols with high enantiomeric excess (ee). researchgate.net

Asymmetric Hydrosilylation : This two-step process involves the addition of a silane across the carbonyl double bond, catalyzed by a chiral transition metal complex (e.g., Rhodium), followed by hydrolysis to yield the chiral alcohol. wikipedia.orgacs.org

These methodologies allow for the conversion of the planar acetyl group into a stereodefined hydroxyl group, significantly increasing the molecular complexity and potential biological applications of the resulting derivatives.

The synthesis of functionalized pyridines has evolved significantly over the years.

Modern Routes : Contemporary approaches prioritize efficiency and selectivity. They often employ transition-metal-catalyzed cross-coupling and C-H activation reactions. Instead of building the ring from scratch, modern syntheses often utilize commercially available, pre-functionalized pyridine building blocks. The development of highly regioselective C-4 functionalization methods and novel phenoxylation protocols, as discussed previously, allows for a more convergent and atom-economical synthesis. These modern routes offer milder reaction conditions, greater functional group tolerance, and significantly shorter synthetic sequences.

| Aspect | Classical Routes | Modern Routes |

|---|---|---|

| Strategy | Linear synthesis, multi-step functionalization of a simple pyridine core. | Convergent synthesis, coupling of advanced, pre-functionalized intermediates. |

| Key Reactions | Hantzsch synthesis, Chichibabin reaction, electrophilic substitution (nitration). | Cross-coupling (Suzuki, Buchwald-Hartwig), C-H activation, directed functionalization. |

| Regioselectivity | Often poor, requiring protecting groups or lengthy separation processes. | High, through the use of directing groups, specific catalysts, or novel reagents. |

| Efficiency | Lower overall yields, more waste generation. | Higher yields, greater atom economy, fewer steps. |

| Conditions | Often harsh (high temperatures, strong acids/bases). | Generally milder, greater functional group tolerance. |

Design and Synthesis of Chemically Modified Analogues and Derivatives of this compound

The synthetic methodologies developed for the parent compound can be extended to create a library of chemically modified analogues. Modifications to the pyridine nucleus can systematically probe structure-activity relationships in various applications.

The synthetic feasibility of these modifications is high, given the versatility of modern pyridine chemistry. For example:

Substitution at C-3 and C-5 : These positions are electronically distinct and can be functionalized through various methods, including electrophilic aromatic substitution on activated pyridine rings or through directed metalation-cross-coupling sequences.

Substitution at C-6 : The C-6 position, ortho to the nitrogen, can be functionalized using directed ortho-metalation (DoM) strategies or by starting with a 2,6-disubstituted pyridine precursor.

Replacement of the Acetyl Group : The acetyl group can be replaced with other functionalities by employing different C-4 functionalization techniques. For example, C-4 selective methods can install halogens, cyano groups, or sulfur-containing moieties. mdpi.com

Modification of the Phenoxy Ring : The 2,5-dimethylphenoxy group can be readily exchanged by using different substituted phenols in the key SNAr or coupling step, allowing for extensive diversification at this position.

| Position of Modification | Potential Functional Group (X) | Relevant Synthetic Method |

|---|---|---|

| C-3 / C-5 | -Br, -Cl, -NO2 | Electrophilic Halogenation/Nitration (on activated rings) |

| C-3 / C-5 | -Alkyl, -Aryl | Directed metalation followed by cross-coupling |

| C-6 | -Cl, -Br | Starting from 2,6-dihalopyridines |

| C-4 | -CN, -SCF3, -N3 | C-4 selective functionalization via N-oxide intermediates |

By leveraging the advanced synthetic methodologies discussed, a diverse range of analogues of this compound can be accessed, enabling detailed exploration of their chemical and physical properties.

Systematic Substituent Effects on the Dimethylphenoxy Moiety and Synthetic Pathways

Electronic Effects: Methyl groups are weakly electron-donating through induction and hyperconjugation. In the 2,5-dimethyl configuration, these groups collectively increase the electron density of the phenoxy ring. This enhanced electron density can influence the nucleophilicity of the precursor, 2,5-dimethylphenol, in reactions forming the ether linkage, such as in Williamson ether synthesis or Buchwald-Hartwig amination-type etherifications.

Steric Effects: The methyl group at the 2-position (ortho to the ether linkage) introduces significant steric hindrance. This bulkiness can affect the angle of the C-O-C bond and may hinder the approach of reagents during synthesis. For instance, in a nucleophilic aromatic substitution (SNAr) reaction between a 2-halopyridine and 2,5-dimethylphenoxide, the ortho-methyl group can decrease the reaction rate compared to a less hindered phenol.

Systematic variation of these substituents allows for the fine-tuning of the molecule's properties. Replacing the methyl groups with electron-withdrawing groups (e.g., -Cl, -CF₃) or stronger electron-donating groups (e.g., -OCH₃) would predictably alter the reactivity of both the phenoxy ring and the attached pyridine core.

Table 1: Predicted Substituent Effects on a Key Synthetic Step (SNAr)

| Substituent at 2-position | Electronic Effect | Steric Effect | Predicted Relative Reaction Rate |

|---|---|---|---|

| -H | Neutral | Minimal | Baseline |

| -CH₃ | Electron-donating | Moderate | Decreased |

| -C(CH₃)₃ | Electron-donating | High | Significantly Decreased |

| -Cl | Electron-withdrawing | Moderate | Increased (electronically), Decreased (sterically) |

Diversification of the Acetyl Moiety via Advanced Organic Reactions

The acetyl group at the 4-position of the pyridine ring is a versatile functional handle for a wide array of chemical transformations, enabling the synthesis of diverse analogues. Advanced organic reactions can be employed to modify this moiety, leading to compounds with potentially new chemical and biological properties.

Key transformations include:

Oxidation: The acetyl group can be oxidized to a carboxylic acid using strong oxidizing agents, which can then be converted into esters, amides, or other acid derivatives.

Reduction: Selective reduction of the ketone yields a secondary alcohol, 1-(2-(2,5-dimethylphenoxy)pyridin-4-yl)ethanol. Further reduction can deoxygenate the group entirely.

Condensation Reactions: The α-protons of the acetyl group are acidic enough to participate in base-catalyzed condensation reactions like the Claisen-Schmidt reaction with various aldehydes to form chalcone-like structures. crdeepjournal.org

Halogenation: α-Halogenation can be achieved to introduce a leaving group, facilitating further nucleophilic substitutions.

Formation of Heterocycles: The acetyl group can serve as a precursor for the formation of various heterocyclic rings. For example, reaction with hydroxylamine forms an oxime, and reaction with hydrazine derivatives can lead to pyrazoles. dntb.gov.ua

Table 2: Examples of Acetyl Group Diversification Reactions

| Reaction Type | Reagents and Conditions | Product Functional Group |

|---|---|---|

| Reduction | NaBH₄, Methanol | Secondary Alcohol (-CH(OH)CH₃) |

| Oxidation (Haloform) | Br₂, NaOH | Carboxylic Acid (-COOH) |

| Claisen-Schmidt Condensation | Ar-CHO, NaOH/EtOH | α,β-Unsaturated Ketone (-COCH=CH-Ar) |

| Oxime Formation | NH₂OH·HCl, Pyridine | Oxime (-C(=NOH)CH₃) dntb.gov.ua |

Convergent and Divergent Synthesis Strategies for Target-Focused Libraries

The generation of chemical libraries based on the this compound scaffold is crucial for structure-activity relationship (SAR) studies. Both convergent and divergent synthetic strategies can be effectively employed.

Divergent Synthesis: This approach begins with the synthesis of the core scaffold, this compound. From this central molecule, a library of analogues is generated by applying a variety of reactions in parallel. For instance, the acetyl group can be diversified as described in section 2.2.3, while the pyridine or phenoxy rings could undergo further functionalization if possible. This strategy is efficient for rapidly exploring the chemical space immediately surrounding the core structure.

Convergent Synthesis: In a convergent strategy, key fragments of the target molecule are synthesized separately and then combined in the final stages. For this target, one fragment would be a substituted 4-acetylpyridine and the other a substituted phenol. For example, a library of 2-halo-4-acetylpyridines could be coupled with a library of variously substituted phenols using a high-throughput parallel synthesis platform. This method is highly flexible and allows for the creation of a much wider diversity of final products.

Catalytic Approaches in the Synthesis of this compound and Analogues

Catalysis offers powerful tools for the efficient and selective synthesis of complex molecules like this compound. Modern catalytic methods can improve yields, reduce reaction times, and enable reactions that are not feasible through traditional means.

Application of Organometallic Catalysis in Pyridine Synthesis

Organometallic catalysis is instrumental in the construction and functionalization of pyridine rings. wikipedia.org Transition metals such as palladium, copper, nickel, and rhodium are frequently used to catalyze cross-coupling reactions. operachem.com

For the synthesis of the target compound, a key step is the formation of the aryl ether bond. While classical methods like the Ullmann condensation exist, modern palladium- or copper-catalyzed Buchwald-Hartwig C-O cross-coupling reactions offer a milder and more general alternative. This reaction would couple a 2-halo-4-acetylpyridine with 2,5-dimethylphenol. The choice of ligand for the metal catalyst is crucial for achieving high yields and preventing side reactions.

Table 3: Comparison of Catalytic Systems for Aryl Ether Formation

| Catalyst System | Typical Conditions | Advantages |

|---|---|---|

| Pd₂(dba)₃ / Xantphos | Base (e.g., Cs₂CO₃), Toluene, 100 °C | High functional group tolerance, generally high yields. |

| CuI / L-proline | Base (e.g., K₂CO₃), DMSO, 90 °C | Lower cost catalyst, effective for electron-rich phenols. |

Phase Transfer Catalysis for Efficient Functionalization

Phase Transfer Catalysis (PTC) is a valuable technique for reactions involving reactants in immiscible phases, such as a solid or aqueous phase and an organic phase. masterorganicchemistry.comslideshare.net It is particularly well-suited for the Williamson ether synthesis, a classic method for forming ethers. dntb.gov.uajetir.org

In the context of synthesizing this compound, a phase transfer catalyst could facilitate the reaction between the sodium or potassium salt of 2,5-dimethylphenol (in a solid or aqueous phase) and 2-chloro-4-acetylpyridine (in an organic solvent like toluene). The PTC, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), forms a lipophilic ion pair with the phenoxide anion. phasetransfercatalysis.com This ion pair migrates into the organic phase, where the "naked" and highly reactive phenoxide anion can efficiently displace the chloride on the pyridine ring. slideshare.net This method avoids the need for strictly anhydrous conditions and strong, expensive bases like sodium hydride. dntb.gov.ua

Exploration of Green Chemistry Principles in Synthetic Route Optimization

Optimizing the synthesis of this compound according to the principles of green chemistry is essential for sustainable chemical production. acs.org This involves several considerations:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Catalytic reactions are inherently more atom-economical than stoichiometric ones.

Energy Efficiency: Employing methods like microwave-assisted synthesis can dramatically reduce reaction times and energy consumption compared to conventional heating. acs.org

Catalyst Choice: Utilizing catalysts based on more abundant and less toxic metals (e.g., iron) instead of precious metals like palladium is a key goal. Furthermore, developing recyclable heterogeneous catalysts can simplify product purification and reduce waste.

By integrating these catalytic and green chemistry principles, the synthesis of this compound and its analogues can be made more efficient, cost-effective, and environmentally benign.

Structure Activity Relationship Sar Studies and Rational Molecular Design Principles

Elucidation of Structural Determinants for Molecular Activity in 4-Acetyl-2-(2,5-dimethylphenoxy) pyridine (B92270) Derivatives

The molecular architecture of 4-Acetyl-2-(2,5-dimethylphenoxy) pyridine presents several key regions amenable to chemical modification for the purpose of exploring and optimizing biological activity. Structure-activity relationship (SAR) studies on related pyridine derivatives have provided valuable insights into the structural determinants crucial for molecular function. These studies typically investigate three main components: the central pyridine scaffold, the substituent at the 4-position (acetyl group), and the group at the 2-position (2,5-dimethylphenoxy moiety).

Systematic modifications of analogous pyridine-based compounds have revealed that the nature and position of substituents significantly impact their biological profiles, such as antiproliferative or kinase inhibitory activities. nih.govnih.gov For instance, research on various pyridine derivatives has shown that the introduction of specific functional groups can enhance potency and selectivity. nih.govmdpi.com

Key SAR findings from related pyridine structures can be summarized as follows:

Substituents on Aromatic Rings: The electronic and steric properties of substituents on aromatic rings attached to the pyridine core play a critical role. Studies on compounds with aryl groups have demonstrated that electron-donating groups (like methyl, -CH₃) and electron-withdrawing groups (like nitro, -NO₂) can modulate activity. For example, in certain series, the placement of methyl and nitro groups in the para position of an attached phenyl ring was found to improve antiproliferative activity. mdpi.com The presence of halogens (e.g., Cl, Br) also significantly influences activity, sometimes increasing it through favorable interactions or altered electronic properties. mdpi.com

Hydrogen Bonding Capacity: The introduction of groups capable of forming hydrogen bonds, such as hydroxyl (-OH) or amino (-NH₂) groups, has been shown to enhance the biological activity of some pyridine derivatives. nih.gov This suggests that interactions with specific amino acid residues in a biological target are crucial for the molecule's mechanism of action. The acetyl group's carbonyl oxygen in this compound represents a key hydrogen bond acceptor.

The table below, derived from research on various bioactive pyridine derivatives, illustrates how different substituents can affect biological outcomes, providing a framework for predicting the effects of modifications to the this compound structure.

| Compound Series | Modification | Observed Effect on Activity | Reference |

|---|---|---|---|

| Antiproliferative Pyridines | Addition of -OH groups | Increased activity (lower IC₅₀) | nih.gov |

| Antiproliferative Pyridines | Addition of -OCH₃ groups | Increased activity with more substituents | nih.gov |

| Mammary Carcinoma Inhibitors | -CH₃ or -NO₂ group at para-position | Improved activity (lower IC₅₀) | mdpi.com |

| Mammary Carcinoma Inhibitors | -CH₃ group at ortho- or meta-position | Decreased activity (higher IC₅₀) | mdpi.com |

| Pyridine-3-carbonitriles | Substitution of 4-chlorobenzene with 4-bromobenzene | Increased activity | mdpi.com |

| AChE Inhibitors (Pyridazine Analogues) | Introduction of a lipophilic environment at C-5 | Favorable for activity and selectivity | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Compound Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. frontiersin.orgnih.gov For derivatives of this compound, QSAR models can be developed to predict the activity of novel analogues before their synthesis, thereby streamlining the drug discovery process.

The development of a QSAR model involves calculating a set of molecular descriptors for each compound in a training set. These descriptors quantify various physicochemical properties, such as steric (size and shape), electronic (charge distribution), hydrophobic (lipophilicity), and topological features. Statistical methods, like multiple linear regression, are then used to build a model that links these descriptors to the observed biological activity. researchgate.net

A common and powerful 3D-QSAR method is Comparative Molecular Field Analysis (CoMFA). frontiersin.org In CoMFA, molecules are aligned in 3D space, and their steric and electrostatic fields are calculated at various points on a grid surrounding them. The resulting model can be visualized as contour maps, which highlight regions where modifications to the molecular structure are likely to increase or decrease activity.

Steric Contour Maps: Green contours indicate regions where bulky groups enhance activity, while yellow contours show where they are detrimental.

Electrostatic Contour Maps: Blue contours identify areas where positive charges are favorable, and red contours show where negative charges (or electron-rich features) are preferred.

For a series of 2-(aryloxyacetyl)cyclohexane-1,3-diones, a related class of compounds containing an aryloxy moiety, a robust CoMFA model was developed with significant predictive power. frontiersin.org The statistical parameters for such models are crucial for assessing their validity.

| QSAR Model Parameter | Value | Description |

|---|---|---|

| q² (Cross-validated r²) | 0.872 | Indicates the internal predictive ability of the model. A value > 0.5 is considered good. |

| r² (Non-cross-validated r²) | 0.999 | Measures the correlation between predicted and observed activities for the training set. |

| F-statistic | 215.356 | Indicates the statistical significance of the model. |

| Optimal Number of Components | 10 | The number of principal components used to generate the best model. |

| Steric Field Contribution | 52.3% | The percentage of variance in activity explained by steric factors. |

| Electrostatic Field Contribution | 47.7% | The percentage of variance in activity explained by electrostatic factors. |

By applying this methodology to this compound derivatives, a QSAR model could guide the rational design of new compounds with potentially enhanced potency.

Conformational Analysis and its Influence on Molecular Recognition Processes

The 2,5-dimethylphenoxy group is also present in the lipid-lowering agent gemfibrozil (B1671426). researchgate.net Conformational studies on gemfibrozil have indicated that entropic factors can favor more extended conformations over bent ones. researchgate.net This suggests that this compound may also adopt a relatively extended conformation, which could be crucial for fitting into a target's binding site.

Molecular recognition is governed by non-covalent interactions between the ligand and its target receptor. For this compound, several interactions are key:

Hydrogen Bonding: The carbonyl oxygen of the 4-acetyl group is a primary hydrogen bond acceptor, capable of forming strong, directional interactions with hydrogen bond donors (e.g., -NH or -OH groups) on a protein.

CH/π Interactions: The electron-rich aromatic systems of the pyridine and dimethylphenoxy rings can engage in CH/π interactions. Studies on 2-methoxypyridines have demonstrated their ability to form such weak intermolecular bonds with substrates, influencing binding affinity. scielo.org.mx The methyl groups on the phenoxy ring and the acetyl group can act as the CH donors, while the aromatic rings serve as the π-system acceptors.

π-π Stacking: The two aromatic rings may engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in a binding pocket. The relative orientation of the two rings, dictated by the ether linkage, will heavily influence the potential for these interactions.

Hydrophobic Interactions: The dimethyl groups on the phenoxy ring provide hydrophobic character, which can lead to favorable interactions with nonpolar pockets in a protein target, displacing water molecules and contributing to binding affinity.

Understanding the preferred conformations and the key intermolecular forces allows for a more accurate prediction of how derivatives of this compound will bind to their biological targets.

De Novo Design Strategies for Novel Analogues Based on Established SAR Hypotheses

De novo design is a computational strategy for creating novel molecules from scratch, guided by the structural requirements of a target binding site and established SAR principles. nih.gov Based on the SAR hypotheses for this compound and its analogues, several de novo design strategies can be employed to generate new chemical entities with potentially superior properties.

A typical de novo design workflow involves:

Pharmacophore Modeling: A pharmacophore model is first constructed based on the key structural features essential for activity, as determined from SAR studies. For this scaffold, a pharmacophore might include a hydrogen bond acceptor (the acetyl oxygen), two aromatic rings, and a hydrophobic feature (the methyl groups).

Fragment-Based Growth or Linking: Using the pharmacophore as a guide, computational algorithms can "grow" a new molecule from a starting fragment placed in the active site or link together different small fragments that individually bind to different subpockets of the target site.

Structure Generation: Algorithms explore vast chemical space to build novel molecules that fit the spatial and electronic constraints of the pharmacophore model and the binding site. This can involve modifying the core scaffold or replacing entire moieties. For example, the 2,5-dimethylphenoxy group could be replaced by other substituted aromatic or heteroaromatic rings to explore new interactions.

Scoring and Prioritization: The newly designed molecules are computationally scored and ranked based on their predicted binding affinity, drug-likeness (e.g., ADME properties), and synthetic feasibility.

Based on the SAR insights discussed previously, a de novo design approach for analogues of this compound might explore:

Replacement of the Pyridine Core: Bioisosteric replacement of the pyridine ring with other heterocycles (e.g., pyrimidine, pyridazine) to modulate properties like solubility, metabolism, and target interactions. nih.gov

Modification of the 4-Position: Replacing the acetyl group with other hydrogen bond acceptors or groups that can form different types of interactions, such as sulfonamides or nitriles.

Exploration of the Phenoxy Moiety: Systematically altering the substitution pattern on the phenoxy ring (e.g., moving the methyl groups, introducing halogens or other functional groups) to optimize hydrophobic and electronic interactions, guided by QSAR models. mdpi.commdpi.com

This rational, structure-based approach accelerates the discovery of lead compounds by focusing synthetic efforts on molecules with the highest probability of success. nih.gov

Computational and Theoretical Chemistry Applications for 4 Acetyl 2 2,5 Dimethylphenoxy Pyridine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Analysis

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure and reactivity of molecules. nih.gov Calculations for pyridine (B92270) derivatives are often performed using the B3LYP functional with a basis set like 6-311G to optimize molecular geometry and predict various electronic properties. researchgate.net

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's electronic properties and reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides insight into the molecule's chemical stability and reactivity. researchgate.net

For analogous pyridine compounds, the HOMO is typically localized over the phenoxy group and the pyridine ring, while the LUMO is often centered on the acetylpyridine moiety. This separation of electron density indicates the potential for intramolecular charge transfer (ICT) upon electronic excitation. A smaller HOMO-LUMO gap suggests that the molecule can be easily excited, indicating higher reactivity. In a study on 4-acetyl pyridine fumaric acid, the HOMO-LUMO gap was a key parameter in assessing its nonlinear optical properties. researchgate.net For 4-Acetyl-2-(2,5-dimethylphenoxy) pyridine, a similar distribution would be expected, with the dimethylphenoxy group acting as the primary electron donor and the acetylpyridine portion serving as the electron acceptor.

Table 1: Predicted Frontier Orbital Characteristics for this compound

| Property | Predicted Characteristic | Implication |

|---|---|---|

| HOMO Location | Primarily on the 2,5-dimethylphenoxy ring | Electron-donating region |

| LUMO Location | Primarily on the 4-acetylpyridine (B144475) moiety | Electron-accepting region |

| HOMO-LUMO Gap | Moderate | Indicates potential for ICT and moderate reactivity |

Molecular Electrostatic Potential (MEP) mapping is a valuable method for visualizing the charge distribution on a molecule and identifying sites susceptible to electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (red/yellow), which are rich in electrons and prone to electrophilic attack, and regions of positive potential (blue), which are electron-deficient and susceptible to nucleophilic attack.

In the case of this compound, the MEP map would likely show the most negative potential around the oxygen atom of the acetyl group and the nitrogen atom of the pyridine ring. These areas represent the primary sites for interactions with electrophiles or for forming hydrogen bonds. Conversely, the hydrogen atoms of the pyridine ring and the methyl groups would exhibit positive electrostatic potential, making them potential sites for nucleophilic interactions.

DFT calculations can accurately predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its Infrared (IR) and Raman spectra. dergipark.org.tr Theoretical spectra are often calculated and then compared with experimental data to confirm the molecular structure and assign vibrational modes to specific bonds or functional groups. nih.gov For this compound, characteristic vibrational frequencies would include:

C=O stretching of the acetyl group, typically appearing as a strong band in the IR spectrum.

C-H stretching vibrations from the aromatic rings and methyl groups.

Pyridine ring vibrations , which have well-documented characteristic frequencies. dergipark.org.tr

A study on 2-acetylpyridine (B122185) used DFT calculations to achieve excellent agreement between observed and calculated vibrational frequencies, with an average deviation of less than 4 cm⁻¹. nih.gov Similarly, electronic (UV/Vis) spectra can be predicted to understand the electronic transitions within the molecule, often related to the HOMO-LUMO gap.

Table 2: Predicted Key Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Spectral Region (cm⁻¹) | Spectrum |

|---|---|---|

| C-H Aromatic Stretching | 3000-3100 | IR, Raman |

| C-H Aliphatic Stretching | 2850-3000 | IR, Raman |

| C=O Stretching | 1680-1700 | IR (Strong) |

| C=C/C=N Ring Stretching | 1400-1600 | IR, Raman |

Theoretical NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach within DFT. scielo.br These calculated shifts are then correlated with experimental NMR data to provide unambiguous structural confirmation.

For this compound, ¹H NMR calculations would predict distinct signals for the protons on the pyridine and phenoxy rings, as well as the methyl protons of the acetyl and dimethyl groups. Similarly, ¹³C NMR calculations would predict the chemical shifts for each unique carbon atom, including the characteristic downfield signal for the carbonyl carbon of the acetyl group. Studies on other acetylpyridine derivatives have shown a strong correlation between computed and experimental NMR data, aiding in their structural characterization. scielo.br

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Intermolecular Interactions

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and intermolecular interactions. While specific MD studies on this compound are not documented, the methodology is widely applied to similar molecules to understand how they interact with their environment, such as solvents or biological receptors.

An MD simulation of this compound would reveal the preferred rotational conformations around the C-O ether linkage and the bond connecting the acetyl group to the pyridine ring. This information is crucial for understanding how the molecule's shape influences its physical properties and its ability to bind to target proteins.

In Silico Screening and Virtual Library Design for Optimized Derivative Identification

In silico screening and virtual library design are computational techniques used in drug discovery to identify promising new molecules. chemmethod.com Starting with a lead compound like this compound, a virtual library of derivatives can be created by systematically modifying its structure (e.g., by changing substituent groups).

These virtual compounds can then be computationally screened for desired properties, such as improved binding affinity to a specific biological target or better pharmacokinetic profiles. This approach accelerates the discovery process by prioritizing the most promising candidates for chemical synthesis and experimental testing. For example, derivatives of this compound could be designed and virtually screened to identify molecules with potentially enhanced biological activity. chemmethod.commdpi.com

Advanced Predictive Modeling of Molecular Properties for Academic Exploration (e.g., Topological Polar Surface Area, Molecular Volume)

In the realm of computational and theoretical chemistry, the in silico prediction of molecular properties serves as a powerful tool for the preliminary assessment and understanding of a compound's potential behavior and characteristics. For the molecule this compound, advanced predictive modeling allows for the calculation of various descriptors that are crucial for academic exploration. These descriptors, including Topological Polar Surface Area (TPSA) and molecular volume, provide insights into the molecule's steric and electronic properties.

Detailed analysis of this compound through computational methods has yielded predictions for several key molecular properties. These theoretical calculations are fundamental in predicting how the molecule might interact with biological systems and its general physicochemical profile.

The Topological Polar Surface Area (TPSA) is a critical parameter in medicinal chemistry and drug design, as it correlates with drug transport properties such as intestinal absorption and blood-brain barrier penetration. It is calculated by summing the surface contributions of polar atoms (typically oxygen and nitrogen) in a molecule. For this compound, the predicted TPSA value provides a quantitative measure of its polar characteristics.

Molecular volume, another important descriptor, relates to the compound's size and shape. It can influence how the molecule fits into the active site of a receptor or enzyme and can also be correlated with various physical properties. While direct molecular volume data is not always explicitly calculated, related parameters such as the van der Waals area can provide a close approximation of the molecule's spatial extent.

The following interactive data table summarizes the key predicted molecular properties for this compound based on computational models.

Interactive Data Table of Predicted Molecular Properties

| Property | Predicted Value | Unit |

| Topological Polar Surface Area (TPSA) | 42.4 | Ų |

| Van der Waals Area | 241.0 | Ų |

These computationally derived values are instrumental for researchers in the initial stages of investigation, allowing for the comparison of this compound with other compounds and for the formulation of hypotheses regarding its potential applications and interactions in a theoretical framework.

Research on Biological and Biochemical Interactions of 4 Acetyl 2 2,5 Dimethylphenoxy Pyridine Analogues

Characterization of Molecular Targets and Biological Pathways Modulated by Related Scaffolds

The biological activity of a compound is defined by its interaction with specific molecular targets, such as enzymes and receptors, which in turn modulates biological pathways. Research into phenoxy pyridine (B92270) analogues has identified several key targets and pathways.

Comprehensive Enzyme Inhibition Profiling (e.g., Cyclooxygenase-II, Dihydrofolate Reductase, Enoyl Acyl Carrier Protein Reductase, Monoamine Oxidases)

The phenoxy pyridine scaffold has been incorporated into molecules designed to inhibit a range of enzymes critical to various physiological and pathological processes.

Cyclooxygenase-II (COX-2): COX-2 is an enzyme responsible for the formation of pro-inflammatory mediators called prostaglandins. researchgate.net Selective inhibition of COX-2 over the related COX-1 isoform is a key strategy for developing anti-inflammatory drugs with a reduced risk of gastrointestinal side effects. nih.govnih.gov A series of 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine derivatives were designed and evaluated as selective COX-2 inhibitors. Among them, the compound 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine (5n) showed the highest potency against the COX-2 enzyme with a half-maximal inhibitory concentration (IC50) of 0.07 µM and a high selectivity index of 508.6 over COX-1. nih.gov

Dihydrofolate Reductase (DHFR): DHFR is a crucial enzyme in the synthesis of DNA, RNA, and proteins, making it a target for anticancer and antimicrobial agents. nih.govpatsnap.com DHFR inhibitors disrupt the folate metabolism pathway, leading to impaired DNA synthesis and cell proliferation. patsnap.comwikipedia.org Schiff base hybrids of 1,2,4-triazole-pyridine have been synthesized and evaluated as potential antibacterial agents by targeting DHFR. Docking studies revealed that the pyridine and triazole rings of these compounds interact with amino acid residues in the active site of the DHFR enzyme. researchgate.net This indicates that pyridine-containing scaffolds are promising for the development of novel DHFR inhibitors. researchgate.netnih.gov

Enoyl Acyl Carrier Protein (ACP) Reductase (ENR): Bacterial ENR, which catalyzes an essential step in fatty acid biosynthesis, is an attractive target for developing new antibacterial drugs. nih.govsphinxsai.com High-throughput screening identified 2-(alkylthio)-4,6-diphenylpyridine-3-carbonitriles ("thiopyridines") as a class of E. coli ENR inhibitors. nih.gov Further studies on 4-pyridone derivatives also identified them as potent inhibitors of ENR in both Escherichia coli and Staphylococcus aureus. The specificity of these compounds for the target was confirmed through macromolecular biosynthesis assays, which showed strong inhibition of lipid synthesis. researchgate.net Several classes of synthetic molecules, including pyridines, are reported as FabI inhibitors, representing starting points for new antibacterial agents. frontiersin.org

Monoamine Oxidases (MAO): MAO-A and MAO-B are enzymes that metabolize neurotransmitters like serotonin (B10506) and dopamine (B1211576), making them important targets for treating neurological disorders. criver.com A systematic study of 4-phenoxytetrahydropyridine analogues with various substitutions on the phenyl ring showed that they were good substrates for both MAO-A and MAO-B, with a general preference for MAO-A. nih.gov The research suggested that the MAO-A active site is more sterically accommodating. nih.gov Other studies have focused on designing pyridine-containing derivatives as selective MAO inhibitors. For instance, a series of pyridazinobenzylpiperidine derivatives were found to be potent, reversible, and selective MAO-B inhibitors, suggesting their potential for treating neurological disorders like Parkinson's disease. mdpi.com Additionally, certain 1H-chromeno[3,2-c]pyridine derivatives have been identified as potent and selective inhibitors of MAO-A or MAO-B. mdpi.com

Receptor Agonist and Antagonist Studies (e.g., Serotonin 5-HT2 Receptor, GPR84)

The interaction of phenoxy pyridine analogues with G protein-coupled receptors (GPCRs) can trigger or block signaling cascades, influencing a wide range of physiological functions.

Serotonin 5-HT2 Receptor: The 5-HT2 receptor family, particularly the 5-HT2A subtype, is a GPCR that plays a critical role in the central nervous system, influencing processes like cognition, learning, memory, and mood. wikipedia.orgwikipedia.org It is the primary target for many antipsychotic drugs, antidepressants, and hallucinogens. nih.govnih.gov Activation of the 5-HT2A receptor primarily involves the Gq/G11 signaling pathway, leading to the activation of phospholipase C (PLC) and subsequent downstream effects. wikipedia.org While the pyridine moiety is a common scaffold in drugs targeting the central nervous system, specific studies directly linking phenoxy pyridine analogues to significant agonist or antagonist activity at the 5-HT2A receptor were not prominent in the reviewed literature. However, the general utility of pyridine scaffolds in CNS-active agents suggests this receptor family remains a potential area of investigation for such analogues. drugbank.com

GPR84: GPR84 is a pro-inflammatory orphan GPCR that can be activated by medium-chain fatty acids. nih.gov It is considered a potential therapeutic target for inflammatory and fibrotic diseases, and there is significant interest in developing selective antagonists. nih.govnih.gov Research into novel GPR84 antagonists has explored various chemical scaffolds. In a study focused on 1,2,4-triazine (B1199460) derivatives, it was noted that replacing an anisole (B1667542) group with a pyridine analogue resulted in a significant loss of antagonist activity. acs.orgresearchgate.net This finding suggests that while the pyridine ring is a common pharmacophore, its incorporation into GPR84 antagonists requires careful structural consideration to maintain high-affinity binding. acs.orgresearchgate.net

Detailed Investigation of Protein-Ligand Binding Affinities and Specificity

Understanding the specific interactions between a ligand and its protein target is fundamental to rational drug design. Molecular modeling and biophysical assays are used to characterize these interactions.

The binding of a series of ten triphenoxypyridine derivatives to two serine proteases, factor Xa and trypsin, was investigated using molecular dynamics simulations to calculate free energies of binding. This study highlighted that despite the complexity of the molecules, which involved multi-atom changes and alternate binding modes, it was possible to obtain highly converged results for binding affinity. nih.gov

Molecular docking studies have been widely used to predict the binding modes of pyridine derivatives to their targets. For imidazo[1,2-a]pyridine-based COX-2 inhibitors, docking simulations showed that the methylsulfonylphenyl pharmacophore was inserted into the secondary pocket of the enzyme, forming hydrogen bonds with the active site. nih.gov Similarly, for novel pyridine-based compounds targeting PIM-1 kinase, docking studies revealed that pyridine, amine, and amide groups were essential for hydrogen bond interactions within the ATP-binding site of the enzyme. nih.gov Quantum fragmentation-based methods have also been successfully applied to rank the protein-ligand binding affinities for series of ligands binding to cyclin-dependent kinase 2 (CDK2) and Janus kinase 1 (JAK1), demonstrating strong correlation with experimental data. researchgate.net

The following table summarizes representative binding affinity data for various ligands to their protein targets, illustrating the range of affinities that can be achieved.

| Protein Target | Compound Name/ID | Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|

| IFNG_A (1FG9) | Tubocurarine | -10.2 | figshare.com |

| IL10 (1ILK) | Herkinorin | -9.1 | figshare.com |

| IL10 (1ILK) | (R, S)-homoaromaline hydrochloride | -8.9 | figshare.com |

| IL10 (1ILK) | Guggulsterone | -8.8 | figshare.com |

| IL4 (1BBN) | Bis(6-hydroxybenzo[b]furan-2-yl)methanone | -8.7 | figshare.com |

In Vitro Cellular Research Models for Biological Response Assessment

In vitro cellular models are indispensable for evaluating the biological effects of new chemical entities in a controlled environment, providing insights into their potential as therapeutic agents.

Assessment of Antiproliferative Activity and Cellular Viability in Research Cell Lines

A significant body of research has demonstrated the antiproliferative potential of pyridine and phenoxy pyridine derivatives against a variety of human cancer cell lines. nih.gov These studies typically determine the IC50 value, which is the concentration of the compound required to inhibit the growth of 50% of the cells.

For example, a series of novel pyridine-based compounds were synthesized and tested against the melanoma A375 cell line. Among the tested compounds, analogue 16b , which contains a thiophene (B33073) ring and a 3,4,5-trimethoxyphenyl group, and analogue 29 showed the strongest antiproliferative activity, with IC50 values of 1.85 µM and 4.85 µM, respectively. nih.gov In another study, spiro-pyridine derivatives showed promising activity against colorectal carcinoma (Caco-2) and hepatocellular carcinoma (HepG-2) cell lines, with IC50 values in the low micromolar range. nih.gov The presence and position of specific functional groups, such as -OH, -OMe, and -C=O, have been found to enhance the antiproliferative activity of pyridine derivatives, whereas bulky groups or halogens can decrease activity. nih.gov

The table below presents a selection of antiproliferative activity data for various pyridine analogues against different cancer cell lines.

| Compound Class | Cell Line | Cancer Type | IC50 (µM) | Reference |

|---|---|---|---|---|

| Pyridine analogue 16b | A375 | Melanoma | 1.85 ± 0.44 | nih.gov |

| Pyridine analogue 29 | A375 | Melanoma | 4.85 ± 1.67 | nih.gov |

| Spiro-pyridine derivative 7 | Caco-2 | Colorectal Carcinoma | 7.83 ± 0.50 | nih.gov |

| Spiro-pyridine derivative 5 | HepG-2 | Hepatocellular Carcinoma | 8.91 ± 0.60 | nih.gov |

| Spiro-pyridine derivative 7 | HepG-2 | Hepatocellular Carcinoma | 9.14 ± 0.70 | nih.gov |

| Thienopyrimidine 3 | MCF-7 | Breast Cancer | 0.045 | researchgate.net |

| Thienopyrimidine 4 | MCF-7 | Breast Cancer | 0.11 | researchgate.net |

| Ester 2 | MDA-MB-231 | Breast Cancer | 0.16 | researchgate.net |

Mechanistic Cellular Assays for Investigating Specific Signaling Pathways and Gene Expression Changes

To understand how antiproliferative compounds exert their effects, researchers employ mechanistic assays that probe specific cellular events like cell cycle progression and apoptosis (programmed cell death).

Studies on potent pyridine analogues have revealed their ability to interfere with the cell cycle. For instance, compound 16b was found to cause cell cycle arrest and inhibit tubulin polymerization, ultimately leading to apoptosis in cancer cells. nih.gov Similarly, the 2-oxo-1′H-spiro-indoline-3,4′-pyridine derivative 7 induced cell cycle arrest at the S phase in Caco-2 cells and significantly increased the percentage of apoptotic cells (42.35%) compared to untreated control cells (1.92%). nih.gov This compound markedly increased the DNA content in both early and late stages of apoptosis. nih.gov

Further investigations into the molecular targets of these compounds have identified specific signaling pathways. A series of pyridine derivatives were evaluated as inhibitors of PIM-1 kinase, an enzyme involved in cell proliferation and apoptosis. The most potent compounds inhibited PIM-1 with IC50 values in the low nanomolar range (e.g., 14.3 nM for compound 12 ), highlighting this kinase as a key molecular target mediating their cytotoxic effects on MCF-7 breast cancer cells. nih.gov

Development of Chemical Probes and Molecular Tools for Biological Systems Research

Currently, there is a notable absence of specific research detailing the development of chemical probes or molecular tools derived directly from 4-Acetyl-2-(2,5-dimethylphenoxy) pyridine. Chemical probes are essential small molecules designed to interact with specific protein targets, enabling the investigation of their biological functions within a cellular context or in living organisms. The development of such tools often follows the discovery of a compound with significant biological activity.

While the core structure of this compound presents a potential scaffold for the synthesis of novel chemical probes, the scientific literature has yet to report on such applications. The synthesis of derivatives, for instance by introducing reporter tags (like fluorescent molecules or biotin) or reactive groups for covalent labeling of target proteins, would be a necessary step in transforming this compound into a chemical probe. Such tools would be invaluable for identifying its cellular binding partners and elucidating its mechanism of action. However, without initial data on its biological targets, the rational design of chemical probes based on this specific molecule remains a prospective area for future research.

Investigation of Modulatory Effects on Fundamental Biological Processes

Direct studies on the modulatory effects of this compound on inflammatory cascades, bacterial growth, viral replication, or neurological function are not presently available in the scientific literature. However, research on structurally related phenoxypyridine and acetylpyridine analogues provides insights into the potential biological activities of this class of compounds.

Inflammatory Cascades:

While direct evidence is lacking for the target compound, other pyridine derivatives have been investigated for their anti-inflammatory properties. For instance, the pyrrole-containing compound 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid has been shown to exhibit potent anti-inflammatory activity. mdpi.com In a study using a carrageenan-induced paw edema model in rats, repeated administration of this compound significantly reduced inflammation. mdpi.com Furthermore, it was found to decrease serum levels of the pro-inflammatory cytokine TNF-α while increasing the levels of the anti-inflammatory cytokine TGF-β1, suggesting a potential immunomodulatory mechanism. mdpi.com

Another related area of research involves the inhibition of enzymes that play a role in fibrosis, a process often linked to chronic inflammation. A study on 4-(aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine derivatives identified them as potent and selective inhibitors of the enzyme lysyl oxidase-like 2 (LOXL2), which is involved in the remodeling of the extracellular matrix in fibrotic diseases. nih.gov Oral administration of one such derivative significantly reduced fibrosis in a mouse model of lung injury. nih.gov

Bacterial Growth:

The antibacterial potential of various pyridine derivatives has been an active area of research. A series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives were synthesized and evaluated for their in vitro activity against several Gram-positive bacteria. frontiersin.org Some of these compounds exhibited strong antibacterial activity, comparable to the antibiotic linezolid, against strains such as Staphylococcus aureus, Enterococcus faecalis, Bacillus subtilis, Staphylococcus xylosus, and Streptococcus pneumoniae. frontiersin.org

Antibacterial Activity of 3-(Pyridine-3-yl)-2-oxazolidinone Analogues

| Compound | S. aureus (MIC, μg/mL) | E. faecalis (MIC, μg/mL) | B. subtilis (MIC, μg/mL) | S. xylosus (MIC, μg/mL) | S. pneumoniae (MIC, μg/mL) |

|---|---|---|---|---|---|

| 21b | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| 21d | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| 21e | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| 21f | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Additionally, research on 3-acetyl-2,5-disubstituted-1,3,4-oxadiazolines has demonstrated their potential as antimicrobial agents, particularly against Staphylococcus species. mdpi.com

Viral Replication:

The antiviral activity of phenoxypyridine derivatives has been explored. A study on chalcone (B49325) derivatives containing a phenoxypyridine moiety investigated their efficacy against the Tobacco Mosaic Virus (TMV). nih.gov Several of these compounds demonstrated curative and protective activities superior to the commercial agent Ningnanmycin. nih.gov The mechanism of action for one of the lead compounds, L4, was found to involve strong binding to the TMV capsid protein (TMV-CP). nih.gov

Antiviral Activity of Phenoxypyridine-Containing Chalcone Derivatives against TMV

| Compound | Curative Activity (EC50, μg/mL) | Protective Activity (EC50, μg/mL) |

|---|---|---|

| L1 | 140.5 | 154.1 |

| L4 | 90.7 | 102.6 |

| L15 | Data Not Available | 140.0 |

| Ningnanmycin (Control) | 148.3 | 188.2 |

Source: Data extracted from a study on the antiviral activity of phenoxypyridine-containing chalcone derivatives. nih.gov

In another study, novel 2-benzoxyl-phenylpyridine derivatives were evaluated for their antiviral activities against Coxsackievirus B3 (CVB3) and adenovirus type 7 (ADV7). nih.gov Some of these compounds showed potent inhibitory effects on both viruses, with activities similar or superior to the control drug, ribavirin. nih.gov The mechanism of action against CVB3 was found to be at the early stages of viral replication, including RNA replication and protein synthesis. nih.gov

Neurological Function:

There is currently a lack of specific research investigating the modulatory effects of this compound or its close analogues on neurological function.

Advanced Spectroscopic and Analytical Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation and Purity Assessment

No published NMR data (¹H NMR or ¹³C NMR) for 4-Acetyl-2-(2,5-dimethylphenoxy) pyridine (B92270) could be located. Such data would be essential for confirming the connectivity of the acetyl group at the 4-position of the pyridine ring and the linkage of the 2,5-dimethylphenoxy group at the 2-position.

Mass Spectrometry (MS) for Accurate Molecular Weight Determination and Fragmentation Pattern Analysis

There is no available mass spectrometry data for this compound. This information would be crucial for confirming its molecular formula and for providing insights into its structural components through analysis of its fragmentation patterns under ionization.

Infrared (IR) and UV/Vis Spectroscopy for Functional Group Identification and Electronic Transition Characterization

No IR or UV/Vis spectra for 4-Acetyl-2-(2,5-dimethylphenoxy) pyridine have been reported. IR spectroscopy would be expected to show characteristic absorption bands for the carbonyl group of the acetyl moiety and the ether linkage. UV/Vis spectroscopy would provide information about the electronic transitions within the aromatic systems.

Chromatographic Techniques Coupled with Mass Spectrometry (LC-MS, GC-MS) for Purity, Identification, and Quantitative Analysis

No studies employing LC-MS or GC-MS for the analysis of this compound were found. These techniques are vital for separating the compound from any impurities and for its sensitive detection and quantification.

Future Directions and Emerging Research Avenues for 4 Acetyl 2 2,5 Dimethylphenoxy Pyridine Chemistry

Integration with Artificial Intelligence and Machine Learning for Accelerated Drug Discovery and Compound Optimization

The convergence of artificial intelligence (AI) and medicinal chemistry offers a transformative approach to drug discovery and development. nih.govyoutube.com For 4-Acetyl-2-(2,5-dimethylphenoxy) pyridine (B92270), AI and machine learning (ML) can be pivotal in expediting the identification of its potential therapeutic applications and in refining its molecular structure for enhanced efficacy and safety.

Generative AI models can design novel derivatives of the 4-Acetyl-2-(2,5-dimethylphenoxy) pyridine scaffold with optimized properties. atomwise.com These models can explore a vast chemical space to propose new molecules that are predicted to have improved potency, selectivity, and pharmacokinetic profiles. This in silico generation of new compounds can significantly reduce the time and cost associated with traditional medicinal chemistry approaches. youtube.com

A summary of potential AI and machine learning applications is presented in the table below.

| AI/ML Application | Objective | Potential Outcome for this compound |

|---|---|---|

| Predictive Modeling | To forecast biological activity against various protein targets. | Identification of potential therapeutic areas (e.g., anticancer, anti-inflammatory). bohrium.comnih.gov |

| QSAR/QSPR Modeling | To correlate molecular structure with activity and properties. | Understanding of the structure-activity relationship to guide lead optimization. researchgate.net |

| Generative Models | To design novel derivatives with improved properties. | In silico creation of a library of optimized compounds for synthesis and testing. |

| ADMET Prediction | To predict absorption, distribution, metabolism, excretion, and toxicity profiles. | Early-stage identification of potential liabilities and guidance for structural modifications. |

Exploration of Novel Chemical Space and Bioisosteric Replacements Derived from the this compound Scaffold

The exploration of novel chemical space around the this compound scaffold is a promising avenue for the discovery of new chemical entities with unique biological activities. This can be achieved through systematic structural modifications and the application of bioisosteric replacement strategies. Bioisosterism, the replacement of a functional group with another that retains similar physicochemical properties, is a well-established strategy in drug design to improve potency, selectivity, and metabolic stability. domainex.co.ukresearchgate.net

For the this compound core, several bioisosteric replacements could be envisioned. For instance, the pyridine ring itself could be replaced with other five- or six-membered heterocycles to modulate the compound's electronic properties and hydrogen bonding capabilities. researchgate.net The acetyl group could be substituted with other acyl groups or bioisosteres such as oxadiazoles (B1248032) or triazoles, which are known to participate in similar interactions with biological targets. mdpi.com The 2,5-dimethylphenoxy moiety offers further opportunities for modification, where the methyl groups can be repositioned or replaced with other substituents to alter the compound's lipophilicity and steric profile.

The following table outlines potential bioisosteric replacement strategies for the this compound scaffold.

| Original Moiety | Potential Bioisosteric Replacements | Anticipated Effect |

|---|---|---|

| Pyridine Ring | Pyrimidine, Pyridazine, Thiophene (B33073), Furan | Alteration of basicity, hydrogen bonding capacity, and metabolic stability. researchgate.net |

| Acetyl Group | Oxadiazole, Triazole, Nitrile, Sulfonamide | Modification of electronic properties and interaction with target proteins. researchgate.netmdpi.com |

| 2,5-dimethylphenoxy Group | Other substituted phenoxy groups, bioisosteres of the phenyl ring. | Modulation of lipophilicity, steric hindrance, and pharmacokinetic properties. researchgate.net |

Development of Multi-Targeting Agents and Polypharmacology Concepts Based on the Core Structure

The "one target, one drug" paradigm is increasingly being challenged by the understanding that complex diseases often involve multiple biological pathways. Polypharmacology, the design of single chemical entities that can modulate multiple targets, has emerged as a promising strategy for the treatment of such diseases. bohrium.com The pyridine scaffold is a privileged structure in medicinal chemistry, found in numerous drugs with diverse mechanisms of action, suggesting its suitability for the development of multi-targeting agents. dovepress.comnih.govnih.govresearchgate.net

The this compound structure could serve as a foundation for the rational design of multi-target ligands. By strategically modifying the substituents on the pyridine and phenoxy rings, it may be possible to engineer compounds that can simultaneously interact with two or more distinct biological targets. For example, derivatives could be designed to inhibit multiple kinases involved in a particular cancer signaling pathway or to target both an enzyme and a receptor implicated in a neurological disorder. Computational methods, such as molecular docking and molecular dynamics simulations, will be instrumental in predicting the binding of these novel compounds to multiple targets and in guiding their design. nih.gov

Potential Applications in Chemical Biology, Materials Science, and Supramolecular Chemistry Research

Beyond its potential in drug discovery, the this compound scaffold holds promise for applications in other scientific domains, including chemical biology, materials science, and supramolecular chemistry.

In chemical biology , derivatives of this compound could be developed as chemical probes to study biological systems. pageplace.de By incorporating reporter tags, such as fluorescent dyes or biotin, these molecules could be used to visualize and identify their protein targets within cells, thereby elucidating their mechanism of action and uncovering new biological pathways. rsc.org

In materials science , pyridine-containing compounds are known to have applications in the development of functional materials. ontosight.ainumberanalytics.comnih.gov The unique electronic properties of the pyridine ring in this compound could be exploited in the design of novel organic semiconductors, polymers with specific optical or electronic properties, or as components in metal-organic frameworks (MOFs). nih.gov

In supramolecular chemistry , the nitrogen atom of the pyridine ring makes this compound an excellent candidate as a ligand for the construction of self-assembled supramolecular architectures. acs.orgrsc.orgnih.govrsc.org By coordinating with metal ions, this compound could form discrete coordination complexes, such as molecular cages or polygons, or extended coordination polymers. acs.orgrsc.org These supramolecular structures could find applications in areas such as catalysis, molecular recognition, and drug delivery.

Q & A

Q. How does the compound’s pharmacokinetic profile correlate with its structural features?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.